molecular formula C27H25NO5 B3649123 ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE

ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE

Cat. No.: B3649123
M. Wt: 443.5 g/mol
InChI Key: VYYJDGVXDOPLJX-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a complex organic compound that features a unique structure combining benzoyl, methoxyphenyl, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the coupling of 3-benzoyl-1-(4-methoxyphenyl)-2-methyl-1H-indole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins involved in the process, such as FtsZ . Additionally, its anti-inflammatory effects could be mediated through the inhibition of key enzymes in the inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-benzoyl-1-(4-methoxyphenyl)-2-methylindol-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-32-25(29)17-33-22-14-15-24-23(16-22)26(27(30)19-8-6-5-7-9-19)18(2)28(24)20-10-12-21(31-3)13-11-20/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJDGVXDOPLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE
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ETHYL 2-{[3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE

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